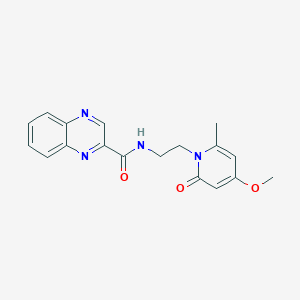

![molecular formula C21H18FN5O2S B2406885 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705771-51-2](/img/structure/B2406885.png)

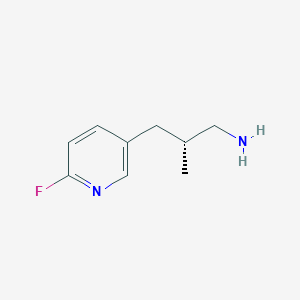

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium catalysts . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used in the Miyaura borylation and Suzuki coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of related heterocyclic compounds has been explored for their potential in various applications. For instance, a study on the synthesis and structural exploration of a novel bioactive heterocycle, which was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, highlighting the significance of these compounds in medicinal chemistry (Prasad et al., 2018).

Pharmacological Applications

- Similar compounds have shown potential in pharmacological research. A study on the synthesis of 1,2,4-oxadiazole derivatives investigated their anticancer activity. New molecules were designed, synthesized, and screened against different cancer cell lines, leading to the discovery of new oxadiazole-based anticancer drugs (Vaidya et al., 2020).

Antimicrobial and Antifungal Applications

- Research into the antimicrobial and antifungal properties of similar compounds has been conducted. For example, a study synthesized a library of compounds and investigated their antibacterial, antifungal, and antimycobacterial activities against various strains. The compounds showed good to moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).

Material Science and Electronics

- In material science, derivatives of benzo[c][1,2,5]thiadiazole have been explored for their photovoltaic performance. A study investigated the influence of annealing temperature on the performance and film morphology of novel thermocleavable materials containing benzo[c][1,2,5]thiadiazole, demonstrating the potential of these compounds in the field of polymer photovoltaics (Helgesen et al., 2010).

Corrosion Inhibition

- The corrosion inhibition properties of 1,3,4-oxadiazole derivatives, related to benzo[c][1,2,5]thiadiazol, have been studied for their efficacy in protecting mild steel in acidic environments. This research highlights the potential application of these compounds in industrial settings (Ammal et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used to prepare derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Compounds with similar structures have been used in photovoltaics and as fluorescent sensors . They have also been researched for photocatalytic applications .

Pharmacokinetics

The compound’s solid form and storage temperature (2-8°c) suggest that it may have specific requirements for stability .

Result of Action

Similar compounds have shown anticancer effects in certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor for compounds used in photovoltaics and as fluorescent sensors . The compound’s storage temperature also suggests that temperature could influence its stability .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c22-16-6-2-1-5-15(16)20-23-19(29-24-20)10-13-4-3-9-27(12-13)21(28)14-7-8-17-18(11-14)26-30-25-17/h1-2,5-8,11,13H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQAGNHKWWPQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

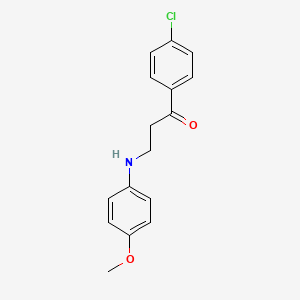

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)

![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

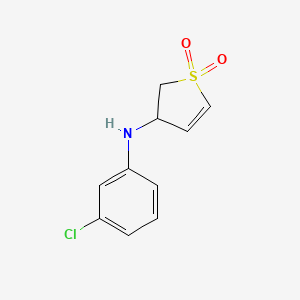

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

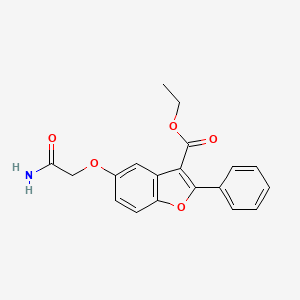

![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)